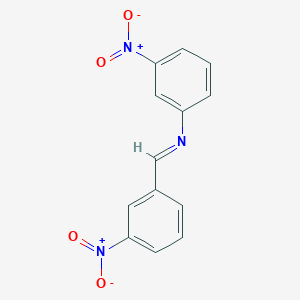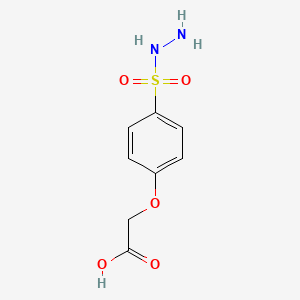
meso-2,3-Diphenylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
meso-2,3-Diphenylbutane: is an organic compound with the molecular formula C16H18. It is a meso compound, meaning it has multiple chiral centers but is optically inactive due to an internal plane of symmetry. This compound is characterized by its two phenyl groups attached to a butane backbone, specifically at the 2 and 3 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: meso-2,3-Diphenylbutane can be synthesized through the reduction of 2,3-diphenyl-2-butene. This reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst. The reaction conditions often involve moderate temperatures and pressures to ensure the selective formation of the meso isomer.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale hydrogenation processes. These processes would utilize continuous flow reactors to maintain consistent reaction conditions and high yields.
Analyse Chemischer Reaktionen
Types of Reactions: meso-2,3-Diphenylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of simpler hydrocarbons.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of phenyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of simpler alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
meso-2,3-Diphenylbutane has several applications in scientific research:
Chemistry: Used as a model compound in stereochemistry studies to understand the behavior of meso compounds.
Biology: Investigated for its potential interactions with biological molecules, although specific applications are limited.
Medicine: Limited direct applications, but its derivatives may be explored for pharmaceutical purposes.
Industry: Used in the synthesis of more complex organic molecules and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism by which meso-2,3-Diphenylbutane exerts its effects largely depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound’s phenyl groups stabilize the transition state, facilitating the formation of oxygenated products. In substitution reactions, the phenyl groups’ electron-donating properties enhance the compound’s reactivity towards electrophiles.
Vergleich Mit ähnlichen Verbindungen
2,3-Diphenylbutane: Exists in both meso and racemic forms.
2,3-Diphenyl-2-butene: A precursor to meso-2,3-Diphenylbutane.
2,3-Dibromobutane: Another meso compound with similar stereochemical properties.
Uniqueness: this compound is unique due to its internal plane of symmetry, making it optically inactive despite having chiral centers. This property distinguishes it from its racemic counterparts, which are optically active.
Eigenschaften
CAS-Nummer |
5789-35-5 |
|---|---|
Molekularformel |
C16H18 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
3-phenylbutan-2-ylbenzene |
InChI |
InChI=1S/C16H18/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI-Schlüssel |
NGCFVIRRWORSML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B11958476.png)







![2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B11958535.png)


